2-(Trifluoromethyl)quinolin-5-ol
Description
Properties
IUPAC Name |
2-(trifluoromethyl)quinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-5-4-6-7(14-9)2-1-3-8(6)15/h1-5,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLZSDOGVXVHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
2-(Trifluoromethyl)quinolin-5-ol exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. In comparative studies, it demonstrated effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with enzymatic functions, enhancing its potential as an antibiotic candidate .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ceftriaxone (mm) |
|---|---|---|
| Escherichia coli | 15 | 20 |
| Staphylococcus aureus | 17 | 19 |
| Salmonella typhimurium | 12 | 18 |
| Klebsiella pneumoniae | 10 | 16 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. These compounds have shown activity against various viruses such as HIV, Zika virus, and herpes simplex virus. The antiviral mechanism is thought to involve inhibition of viral replication by targeting specific viral enzymes .
Agrochemicals
The compound's fluorinated structure contributes to its stability and effectiveness as a pesticide and herbicide. Research indicates that derivatives of quinoline can enhance crop resistance to pests while minimizing environmental impact. The trifluoromethyl group is particularly beneficial in improving the lipophilicity of agrochemical agents, facilitating better absorption by plant tissues .
Liquid Crystals and Dyes
This compound has been utilized in the development of materials with unique optical properties, such as liquid crystals and fluorescent dyes. Its incorporation into polymer matrices has led to the creation of advanced materials for electronic applications, including sensors and displays .
Table 2: Optical Properties of this compound Derivatives
| Property | Measurement |
|---|---|
| Absorbance Maximum (nm) | 350 |
| Emission Maximum (nm) | 450 |
| Quantum Yield (%) | 75 |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly effective against multidrug-resistant strains. This positions it as a promising candidate for further development in antibiotic therapies .
Case Study: Antiviral Activity
In vitro studies focusing on the antiviral properties revealed that derivatives of this compound could inhibit viral replication significantly. For instance, a derivative was found to have an IC50 value comparable to established antiviral drugs, showcasing its potential for therapeutic applications against viral infections .
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)quinolin-5-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more potent biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-(Trifluoromethyl)quinolin-5-ol with structurally related quinoline derivatives and other trifluoromethyl-substituted heterocycles.
Table 1: Structural and Functional Comparison
Key Observations
The hydroxyl group at C5 improves water solubility, a critical feature absent in non-hydroxylated analogs like triazolopyrimidines .
Compounds like SYR127063 (pyrrolo[3,2-d]pyrimidine derivative) demonstrate that trifluoromethyl-substituted heterocycles often target tyrosine kinases, supporting the hypothesis that this compound may act similarly .
Synthetic Complexity: The synthesis of spiroquinoline derivatives (e.g., ) involves multi-step routes with HPLC purification (e.g., YMC-Actus Triart C18 column), while simpler quinolin-5-ol analogs (e.g., ) are synthesized via condensation reactions.
Table 2: Physicochemical Data of Selected Analogs
Research Findings and Implications
- Kinase Inhibition: Trifluoromethyl-substituted quinolines (e.g., ) show nanomolar IC₅₀ values against HER2/EGFR, suggesting that this compound could be optimized for similar targets.
- Metabolic Stability : The -CF₃ group in related compounds reduces oxidative metabolism, as seen in SYR127063, which has a half-life >6 hours in vitro .
- Limitations: The absence of direct biological data for this compound necessitates further empirical studies to validate its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
2-(Trifluoromethyl)quinolin-5-ol is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a quinoline core with a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position. This unique structure contributes to its biological activity and interaction with various molecular targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity and stability, which can lead to increased potency in its biological effects. The compound has been studied for various applications, including:
- Antimicrobial Activity : Exhibiting effectiveness against a range of pathogens.
- Anticancer Properties : Demonstrating significant cytotoxic effects against cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives designed through structural optimization showed high anti-proliferative activity against prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cell lines, with IC50 values as low as 0.01 µM for HeLa cells . The mechanism involves disruption of the tubulin network, inducing apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HeLa | 0.01 |
| 5e | K562 | 0.08 |
| 5e | PC3 | 0.49 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Its derivatives have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against Gram-positive bacteria . The mode of action appears to involve disruption of bacterial membranes without selecting for resistance.
Case Studies and Research Findings
- Cytotoxicity Studies : A study assessing the cytotoxicity of several derivatives found that compounds similar to this compound exhibited potent anti-cancer activity comparable to established chemotherapeutics like combretastatin A-4 .
- Mechanistic Insights : Further mechanistic studies indicated that these compounds act as microtubule-targeting agents, similar to colchicine, arresting cells at the G2/M phase and leading to apoptosis through a dose-dependent manner .
- Pharmacological Evaluation : In vivo studies demonstrated that derivatives of this compound could be safely administered with acceptable tolerability profiles in animal models, indicating potential for therapeutic use .
Comparative Analysis with Similar Compounds
The following table compares the biological activity of this compound with related quinoline derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High (IC50 < 0.01 µM) | Moderate (MIC ≤ 0.06 µg/mL) | Microtubule disruption |
| SKA-346 | Moderate | Low | KCa3.1 channel activation |
| Quinoline Derivatives | Variable | High | Membrane disruption |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Trifluoromethyl)quinolin-5-ol, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Direct Fluorination : Use halogen-exchange reactions with trifluoromethyl sources (e.g., Ruppert-Prakash reagent, CF₃SiMe₃) under copper or palladium catalysis. Optimize solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) to enhance trifluoromethyl group incorporation .
- Quinoline Ring Functionalization : Start with 5-hydroxyquinoline derivatives. Introduce the trifluoromethyl group via nucleophilic aromatic substitution (NAS) using CF₃⁻ sources in the presence of Lewis acids (e.g., BF₃·Et₂O). Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Purification : Use column chromatography (silica gel, eluent: 3:1 hexane/ethyl acetate) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (retention time ~1.25–1.30 min under SQD-FA05 conditions) .
Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Key Techniques :
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 214) and fragmentation patterns. Resolve ambiguities by comparing with synthesized standards .
- ¹H/¹⁹F NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ -60 to -65 ppm for ¹⁹F). Use DEPT-135 to distinguish CH/CH₃ groups .
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) by analyzing crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing substituents to the quinoline ring in this compound derivatives?
- Strategies :
- Directed C–H Activation : Use palladium catalysts with directing groups (e.g., pyridine or amides) to functionalize specific positions (C-6 or C-8). For example, attach a removable directing group at C-5-OH to guide cross-coupling reactions .
- Electronic Effects : Leverage the electron-withdrawing trifluoromethyl group to polarize the quinoline ring, favoring electrophilic substitution at meta/para positions. Validate outcomes via Hammett plots or DFT calculations .
Q. What are the mechanistic implications of using trifluoromethyl groups in cross-coupling reactions involving this compound?
- Mechanistic Insights :
- Suzuki-Miyaura Coupling : The trifluoromethyl group stabilizes transition states via inductive effects, accelerating oxidative addition. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for optimal yields .
- Side Reactions : Monitor for defluorination under basic conditions. Mitigate by reducing reaction time (<12 hr) and avoiding strong bases (e.g., NaOH) .
Q. How does the trifluoromethyl group influence the stability of this compound under varying pH conditions, and what degradation products form?
- Stability Studies :
- pH-Dependent Degradation : At pH > 8, the hydroxyl group deprotonates, increasing solubility but reducing stability. Use buffered solutions (pH 6–7) for long-term storage. Identify degradation products (e.g., quinoline-5-ol) via LCMS .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Quantify degradation using HPLC area-percent analysis (<5% degradation acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
